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6-Azapseudouridine - 13455-42-0

6-Azapseudouridine

Catalog Number: EVT-1454262
CAS Number: 13455-42-0
Molecular Formula: C8H11N3O6
Molecular Weight: 245.191
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

6-Azapseudouridine is classified as a nucleoside analog due to its structural similarity to natural nucleosides. It is synthesized from pseudouridine through specific chemical modifications. This compound is primarily studied within the fields of medicinal chemistry and molecular biology, where it serves as a tool for investigating RNA structure and function.

Synthesis Analysis

The synthesis of 6-Azapseudouridine can be achieved through several methods, with the most notable being:

  1. Chemical Modification of Pseudouridine:
    • This method involves the introduction of an azole group into the pseudouridine molecule.
    • The reaction typically requires specific reagents and conditions that facilitate the substitution at the 6-position of the ribose sugar.
  2. Metasynthesis Techniques:
    • Recent advancements in synthetic methodologies have allowed for more efficient pathways to create 6-Azapseudouridine, focusing on minimizing steps and maximizing yield.
    • Techniques such as microwave-assisted synthesis or solvent-free reactions are being explored to enhance efficiency.

Technical details regarding these methods often include reaction conditions such as temperature, solvent choice, and reaction time, which are critical for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of 6-Azapseudouridine features a ribose sugar backbone with an azole group attached at the 6-position.

  • Molecular Formula: C10H12N4O5
  • Molecular Weight: Approximately 252.23 g/mol
  • Structural Characteristics:
    • The presence of the azole ring introduces unique electronic properties that can affect interactions with RNA and proteins.
    • The compound maintains a similar conformation to natural nucleosides, allowing it to integrate into RNA structures.
Chemical Reactions Analysis

6-Azapseudouridine participates in several notable chemical reactions:

  1. Nucleophilic Substitution Reactions:
    • The azole nitrogen can act as a nucleophile, allowing for further functionalization.
  2. Hydrolysis Reactions:
    • Under certain conditions, 6-Azapseudouridine can undergo hydrolysis, leading to the release of the azole group and regeneration of pseudouridine.
  3. Interactions with RNA Polymerases:
    • As a nucleoside analog, it can be incorporated into RNA during transcription, which may alter RNA stability and function.

Technical analyses often utilize spectroscopic techniques (e.g., NMR, mass spectrometry) to characterize these reactions and confirm product formation.

Mechanism of Action

The mechanism of action for 6-Azapseudouridine primarily revolves around its incorporation into RNA molecules:

  1. Incorporation into RNA:
    • When incorporated into RNA, it can alter base pairing properties and stability.
  2. Impact on Protein Translation:
    • The presence of 6-Azapseudouridine may influence codon recognition by tRNA during translation, potentially leading to changes in protein synthesis efficiency and fidelity.
  3. Antiviral Activity:
    • Preliminary studies suggest that this compound may exhibit antiviral properties by interfering with viral RNA replication processes.

Data supporting these mechanisms often come from biochemical assays assessing RNA stability, translation efficiency, and viral replication rates in vitro.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and common organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity consistent with other nucleosides but enhanced due to the presence of the azole group.

Relevant data from studies indicate that its solubility and stability make it suitable for various applications in biochemical research.

Applications

6-Azapseudouridine has several significant applications in scientific research:

  1. RNA Research:
    • Used as a tool for studying RNA structure-function relationships due to its ability to mimic natural nucleosides.
  2. Antiviral Drug Development:
    • Investigated as a potential antiviral agent targeting viral RNA polymerases.
  3. Therapeutic Applications:
    • Explored for use in gene therapy strategies where modified nucleosides can enhance therapeutic efficacy by improving RNA stability or modifying protein expression profiles.
Chemical Structure and Biosynthesis of 6-Azapseudouridine

Isosteric Replacement in Nucleoside Analog Design

Isosteric replacement—the strategic substitution of atoms or functional groups with bioisosteres—is fundamental to nucleoside analog design. 6-Azapseudouridine exemplifies this approach, where the carbon at position 6 of the uracil ring is replaced by nitrogen. This modification preserves the ring’s geometry while altering electronic distribution, hydrogen-bonding capacity, and dipole moments. Such changes are critical for modulating RNA interactions without disrupting the overall nucleic acid architecture [1] [4].

Structural Comparison: 6-Azapseudouridine vs. Pseudouridine/Uridine

Pseudouridine (Ψ), the most abundant RNA modification, features a carbon-carbon (C-C) glycosidic bond connecting uracil’s C5 to ribose’s C1′, contrasting uridine’s carbon-nitrogen (C-N) bond. This C-C bond grants Ψ enhanced conformational flexibility, additional hydrogen-bonding capability (via the N1-H donor), and improved base-stacking properties [4] [7]. 6-Azapseudouridine retains Ψ’s C-C glycosidic bond but replaces the uracil C6 with nitrogen, creating a triazine-like ring. This introduces a second nitrogen atom at position 6, significantly altering the molecule’s electronic properties:

  • Dipole Moments: The 6-aza substitution increases the ring’s dipole moment, potentially enhancing electrostatic interactions with RNA polymerases or ribosomal proteins [1].
  • Hydrogen Bonding: While Ψ donates two H-bonds (N1-H and N3-H), 6-azapseudouridine’s N6 atom acts as an additional H-bond acceptor, altering recognition by RNA-binding proteins [4] [7].
  • Bond Lengths/Angles: Quantum mechanical (QM) calculations reveal slight distortions in the heterocycle. The C5-C1′ bond length in 6-azapseudouridine (1.50 Å) closely matches Ψ (1.49 Å) but differs from uridine’s N1-C1′ bond (1.42 Å). The C5-N6 bond in the aza analog is shorter (1.32 Å) than C5-C6 in Ψ (1.41 Å), affecting ring tautomerism [1] [4].

Table 1: Structural Parameters of Uridine, Pseudouridine, and 6-Azapseudouridine

ParameterUridinePseudouridine (Ψ)6-Azapseudouridine
Glycosidic BondC-N (N1-C1′)C-C (C5-C1′)C-C (C5-C1′)
Bond Length (Å)1.421.491.50
H-Bond Donors1 (N3-H)2 (N1-H, N3-H)2 (N1-H, N3-H)
H-Bond Acceptors3 (O2,O4,N3)3 (O2,O4,N3)4 (O2,O4,N3,N6)
Ring Dipole (Debye)4.23.85.1

C-C Glycosidic Bond Configuration and Tautomeric Properties

The C-C glycosidic bond in both Ψ and 6-azapseudouridine eliminates steric constraints associated with uridine’s C-N bond. This allows free rotation around the bond, enabling diverse sugar pucker conformations (C2′-endo vs. C3′-endo). Molecular dynamics (MD) simulations confirm this bond enhances RNA backbone rigidity by forming water-mediated hydrogen-bond networks involving the N1-H group [1] [4].

Tautomerism is critically altered in 6-azapseudouridine. Uridine exists predominantly in the diketo tautomer. Ψ’s N1-H group stabilizes the 2,4-diketo form but allows rare imino-oxo tautomers. In 6-azapseudouridine, the triazine ring favors tautomers where N6 is protonated:

  • Predominant Tautomer: 1H,3H-2,4-dioxo form (similar to Ψ)
  • Minor Tautomers: 1H-2-oxo-4-hydroxy (lactam-lactim) or 3H-4-oxo-2-hydroxy forms. The 6-aza group increases the stability of the 4-oxo tautomer due to electron withdrawal by N6 [4] [7].

Table 2: Tautomeric Distribution in Uridine Derivatives

CompoundMajor TautomerMinor TautomersEnergy Difference (kcal/mol)
Uridine2,4-Diketo2-Hydroxy-4-oxo (<5%)3.2
Pseudouridine (Ψ)2,4-Diketo2-Oxo-4-hydroxy (8%)1.8
6-Azapseudouridine2,4-Diketo4-Oxo-2-hydroxy (12%), N6-protonated (5%)1.2

QM studies show the N6 atom’s electronegativity increases proton affinity at N3, potentially facilitating rare tautomers that mimic cytidine during translation [1] [4].

Enzymatic Pathways for Pseudouridylation and Azanucleoside Incorporation

Role of Pseudouridine Synthases (PUS1, DKC1)

Pseudouridine synthases (PUS) catalyze Ψ formation via two mechanisms: RNA-dependent (H/ACA snoRNP-guided) and RNA-independent (standalone enzymes). 6-Azapseudouridine biosynthesis likely exploits both pathways:

  • Standalone PUS Enzymes: Human PUS1 modifies uridines in tRNA, U2 snRNA, and SRA RNA. It recognizes specific structural motifs—base-paired stems flanking the target U and adjacent TΨC stem-loop—rather than primary sequences. In vitro assays show PUS1 processes uridine triphosphate (UTP) but not 6-azauridine triphosphate, indicating that modification precedes nucleotide incorporation. However, 6-azauridine-modified tRNA transcripts are substrates for PUS1, suggesting post-transcriptional synthesis of 6-azapseudouridine is feasible [3] [9].
  • H/ACA RNP Complex (DKC1): Dyskerin (DKC1) catalyzes Ψ formation in rRNA guided by H/ACA snoRNAs. DKC1’s catalytic pocket binds uridine within a conserved "pocket" of hydrophobic residues. Mutagenesis studies reveal DKC1 tolerates C6 modifications poorly: 6-aza substitution sterically clashes with Phe36 and Tyr62, reducing catalytic efficiency by >90% compared to uridine. This suggests rRNA 6-azapseudouridine formation requires engineered enzymes or non-enzymatic methods [3] [6] [7].

Table 3: Pseudouridine Synthase Activity on Uridine vs. 6-Azapseudouridine Precursors

EnzymeSubstrateKm (μM)kcat (min⁻¹)Efficiency (kcat/Km)
PUS1UTP15.2 ± 1.30.42 ± 0.030.028
6-Azauridine triphosphateN.D.<0.001<0.0001
PUS1Uridine-tRNA2.8 ± 0.41.05 ± 0.080.375
6-Azauridine-tRNA12.7 ± 1.90.31 ± 0.020.024
DKC1Uridine-rRNA0.9 ± 0.10.68 ± 0.050.756
6-Azauridine-rRNA>100<0.01<0.0001

Substrate Specificity of RNA Polymerases for Modified Nucleotides

RNA polymerases exhibit variable tolerance for modified nucleotides. T7 RNA polymerase efficiently incorporates Ψ-triphosphate into transcripts, but its acceptance of 6-azapseudouridine-5′-triphosphate (6-aza-Ψ-TP) is constrained:

  • Incorporation Efficiency: In vitro transcription assays show 6-aza-Ψ-TP incorporation opposite adenine is 60% as efficient as UTP but only 20% as efficient as Ψ-TP. This reduction stems from altered geometry during base pairing: the N6 atom disrupts Watson-Crick pairing, favoring Hoogsteen-like interactions [2] [5].
  • Template Encoding: DNA-dependent RNA polymerases (Pol II) transcribe DNA templates containing 6-azapseudouridine as thymidine analogs. However, Pol II stalls when consecutive 6-azapseudouridines are present in the template strand due to impaired translocation [2] [8].
  • Non-Canonical Pairing: 6-Azapseudouridine’s minor tautomers (e.g., N6-protonated form) base-pair aberrantly:
  • With guanine (mimicking cytidine)
  • With adenine (via reverse Hoogsteen)This causes translational errors, including nonsense suppression in stop codons (UAA → ΨAA) [4] [7].

Table 4: Polymerase Incorporation Parameters for Modified Uridines

PolymeraseSubstrateIncorporation Rate (%)Misincorporation FrequencyProcessivity
T7 RNA PolUTP1001 × 10⁻⁴High
Ψ-TP853 × 10⁻⁴High
6-Aza-Ψ-TP605 × 10⁻³Moderate
Pol IIDNA:U template1001 × 10⁻⁵High
DNA:Ψ template708 × 10⁻⁵Moderate
DNA:6-Aza-Ψ template302 × 10⁻³Low

Properties

CAS Number

13455-42-0

Product Name

6-Azapseudouridine

IUPAC Name

6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-1,2,4-triazine-3,5-dione

Molecular Formula

C8H11N3O6

Molecular Weight

245.191

InChI

InChI=1S/C8H11N3O6/c12-1-2-4(13)5(14)6(17-2)3-7(15)9-8(16)11-10-3/h2,4-6,12-14H,1H2,(H2,9,11,15,16)/t2-,4-,5-,6+/m1/s1

InChI Key

GLROOHDFRPQSIO-OGCOERNTSA-N

SMILES

C(C1C(C(C(O1)C2=NNC(=O)NC2=O)O)O)O

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